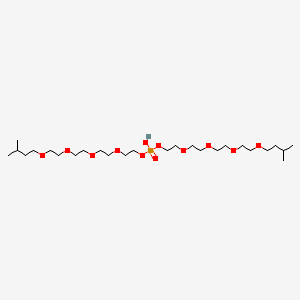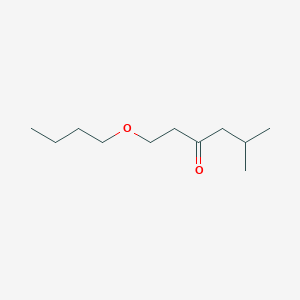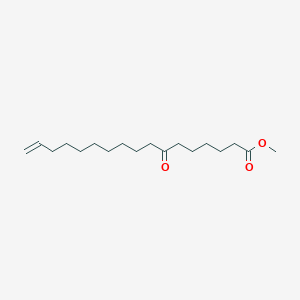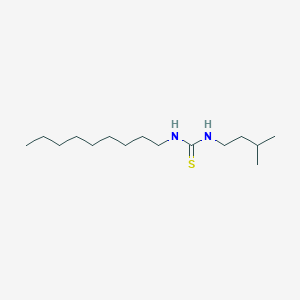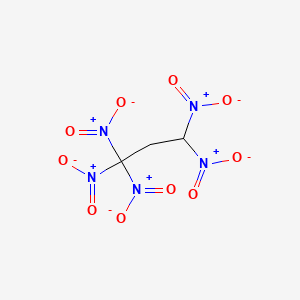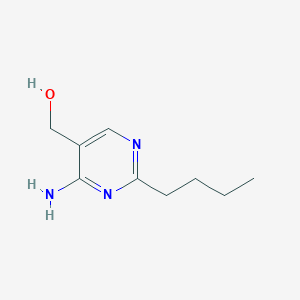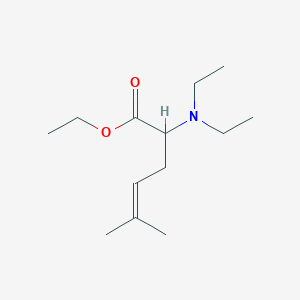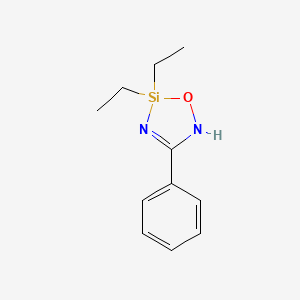
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a heterocyclic compound that features a unique combination of silicon, nitrogen, and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylsilane with phenylhydrazine and an appropriate oxidizing agent to form the desired oxadiazasilole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for various applications.
化学反応の分析
Types of Reactions
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用機序
The mechanism by which 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole exerts its effects involves interactions with molecular targets and pathways. The silicon atom within the ring structure can form bonds with various biological molecules, influencing their function and activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways.
類似化合物との比較
Similar Compounds
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-oxadiazole: Similar in structure but lacks the silicon atom.
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-thiadiazole: Contains sulfur instead of silicon.
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-triazole: Contains an additional nitrogen atom.
Uniqueness
The presence of the silicon atom in 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole distinguishes it from other similar compounds. This silicon atom imparts unique chemical and physical properties, such as increased thermal stability and the ability to form strong bonds with other elements, making it valuable for various applications.
特性
CAS番号 |
62676-57-7 |
|---|---|
分子式 |
C11H16N2OSi |
分子量 |
220.34 g/mol |
IUPAC名 |
2,2-diethyl-4-phenyl-5H-1,3,5,2-oxadiazasilole |
InChI |
InChI=1S/C11H16N2OSi/c1-3-15(4-2)13-11(12-14-15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
YXZQDOUYIGAUJP-UHFFFAOYSA-N |
正規SMILES |
CC[Si]1(N=C(NO1)C2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


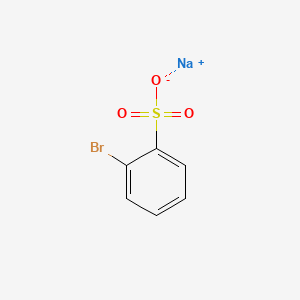
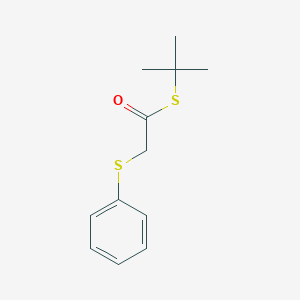
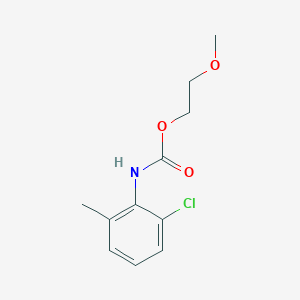
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
